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Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, spectroscopic analysis, pharmacology, and safety considerations for 2-
Methyltryptamine (2-MT). As a tryptamine derivative, 2-MT is of interest to researchers in
neuroscience, pharmacology, and medicinal chemistry for its interactions with serotonergic
systems. This document is intended for researchers, scientists, and drug development
professionals, offering in-depth, technically accurate information to support laboratory work and
theoretical understanding.

Introduction to 2-Methyltryptamine

2-Methyltryptamine (2-MT), also known by the systematic IUPAC name 2-(2-methyl-1H-indol-
3-yl)ethanamine, is a substituted tryptamine and a structural analog of the neurotransmitter
serotonin.[1] The defining feature of its structure is a methyl group at the 2-position of the
indole ring, which distinguishes it from its parent compound, tryptamine. This substitution
significantly alters its pharmacological profile, leading to reduced activity at serotonin receptors
compared to tryptamine.[1] While not as widely studied as other tryptamines, 2-MT and its
derivatives are valuable tools for probing the structure-activity relationships of serotonergic
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ligands.[1][2] This guide synthesizes the current knowledge on 2-MT to provide a foundational
resource for its scientific investigation.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-Methyltryptamine are summarized
below. These data are crucial for its proper handling, storage, and use in experimental settings.

Property Value Reference(s)
2-(2-methyl-1H-indol-3-
IUPAC Name ) [11[3]
yl)ethanamine
Common Names 2-MT, 2-Me-T, 2-Methyl-T [1]
CAS Number 2731-06-8 [1][3]
Molecular Formula Ci11H1aN2 [1][3]
Molar Mass 174.247 g-mol—1 [1]
Melting Point 108 °C [Biosynth]
Solid (form not specified in
Appearance ] [4]
literature)
CC1=C(C2=CC=CC=C2N1)C
SMILES [1]
CN
INChI=1S/C11H14N2/c1-8-9(6-
InChl 7-12)10-4-2-3-5-11(10)13- [1]
8/h2-5,13H,6-7,12H2,1H3
Store at 2°C - 8°C, under an
Storage Conditions inert atmosphere (e.g., [Biosynth]

Nitrogen)

Note: Data on boiling point, pKa, and specific solubility in various solvents for 2-

Methyltryptamine are not readily available in the cited literature. For related compounds, N-

methyltryptamine has a reported boiling point of 160-170 °C at 0.01 Torr, and o-

methyltryptamine has a boiling point of 142 °C at 0.1 Torr.[5][6] The hydrochloride salt of a-
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methyltryptamine is soluble in DMF (11 mg/ml), DMSO (11 mg/ml), Ethanol (20 mg/ml), and
PBS (pH 7.2) (5 mg/ml).[7] 5-Methoxy-a-methyltryptamine hydrochloride is soluble in methanol
and slightly soluble in water.[8]

Synthesis of 2-Methyltryptamine

The most notable and scalable synthesis of 2-Methyltryptamine is the Grandberg indole
synthesis, which is a modification of the Fischer indole synthesis.[9] This method provides an
efficient one-pot procedure from readily available starting materials.[10]

Grandberg Synthesis of 2-Methyltryptamine

This synthesis involves the reaction of phenylhydrazine with 5-chloro-2-pentanone. The
reaction proceeds through the formation of a phenylhydrazone, followed by cyclization and
rearrangement to form the indole ring system.[9]

Phenylhydrazine *
Phenylhydrazone Intermediate Reflux in aq. Ethanol Cyclization & Rearrangement Loss of NH: 2-Methyltryptamine
>
5-Chloro-2-pentanone

Click to download full resolution via product page

Caption: Grandberg synthesis of 2-Methyltryptamine.

Experimental Protocol: Grandberg Synthesis

The following protocol is a generalized procedure based on the literature.[9][10]

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve
phenylhydrazine in aqueous ethanol.

o Addition of Ketone: To the stirred solution, add a stoichiometric amount of 5-chloro-2-
pentanone.
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o Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is
complete (monitoring by TLC or LC-MS is recommended).

o Workup: Cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g.,
sodium bicarbonate solution) and extract the aqueous layer with an organic solvent (e.qg.,
ethyl acetate or dichloromethane).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. The crude product can be purified by crystallization
from a suitable solvent, such as toluene, to yield 2-Methyltryptamine as a crystalline solid.
[10]

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of 2-
Methyltryptamine.

Mass Spectrometry (MS)

The mass spectrum of 2-Methyltryptamine is characterized by a prominent molecular ion peak
and a base peak resulting from the cleavage of the ethylamine side chain.

mlz Relative Intensity Proposed Fragment
174 ~13% [M]* (Molecular lon)
[M - CH2NH2]* (Loss of the
144 100% (Base Peak) ] ] )
aminoethyl side chain)
143 ~12% [M - CH2NHz - H]*
130 ~7% Further fragmentation
77 ~7% Phenyl fragment

Data sourced from PubChem, GC-MS spectrum.[3]

The primary fragmentation pathway for tryptamines is the a-cleavage (beta-cleavage relative to
the indole ring), which involves the breaking of the bond between the a and 3 carbons of the
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ethylamine side chain.[11][12][13] This results in the formation of a stable quinolinium-like
cation with m/z 144, which is the base peak for 2-Methyltryptamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available spectra are limited, the expected signals in the *H and 3C NMR
spectra of 2-Methyltryptamine can be predicted based on its structure.[3]

» 1H NMR: Expected signals would include those for the aromatic protons on the indole ring, a
singlet for the indole N-H proton, signals for the two methylene groups of the ethylamine side
chain, a singlet for the methyl group at the C2 position, and a broad singlet for the amine
(NH2) protons.

e 13C NMR: Expected signals would include those for the eight carbons of the indole ring
system, the two carbons of the ethylamine side chain, and the carbon of the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methyltryptamine would be expected to show characteristic absorption
bands for its functional groups:

e N-H stretching: A broad band in the region of 3300-3500 cm~? corresponding to the primary
amine and the indole N-H.

e C-H stretching: Bands in the region of 2850-3100 cm~1 for the aliphatic and aromatic C-H
bonds.

e C=C stretching: Aromatic ring stretching absorptions in the region of 1450-1600 cm~1.

Pharmacology

2-Methyltryptamine is a serotonin receptor agonist, though its affinity and potency are
significantly lower than that of tryptamine.[1]

Receptor Binding Profile

The following table summarizes the reported receptor binding affinities (Ki) and functional
activities (ECso) of 2-Methyltryptamine at human serotonin receptors.
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Receptor Ki (nM) ECso (nM) Reference
5-HT1A 1,095 12,534 [1]
5-HT2A 7,774 4,598 [1]

These values indicate a 34-fold lower affinity for the 5-HT1A receptor and a 3.2-fold lower

affinity for the 5-HT2A receptor compared to tryptamine.[1] Its potency as an agonist is also 14-

fold and 19-fold lower at the 5-HT1A and 5-HT2A receptors, respectively, compared to
tryptamine.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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